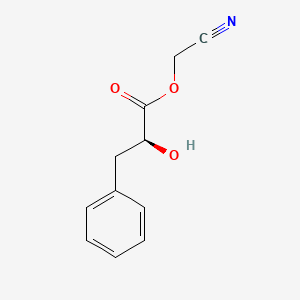
4-(difluoromethyl)-2-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-fluoroaniline hydrochloride, also known as DFMAH, is a difluorinated aniline derivative which has been widely used in various fields such as organic synthesis, biochemistry, and pharmaceutical research. It is an important intermediate for the synthesis of various pharmaceutical compounds and is used as a starting material for the synthesis of various fluorinated compounds. This compound has been widely studied for its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-fluoroaniline hydrochloride is used in various scientific research applications such as organic synthesis, biochemistry, and pharmaceutical research. It is used as a starting material for the synthesis of various fluorinated compounds, and it is also used as a reagent in the synthesis of various pharmaceutical compounds. It is also used as a ligand in the synthesis of various metal complexes.
Wirkmechanismus
4-(Difluoromethyl)-2-fluoroaniline hydrochloride acts as a nucleophile in the reaction with difluoromethyl bromide. The reaction is carried out in an inert atmosphere at room temperature, and the product is isolated by simple filtration. The reaction is believed to proceed via an S N 2 mechanism, where the aniline acts as a nucleophile and the difluoromethyl bromide acts as an electrophile.
Biochemical and Physiological Effects
4-(Difluoromethyl)-2-fluoroaniline hydrochloride is not known to have any direct biochemical or physiological effects on the body. However, it has been studied for its potential applications in various fields, such as organic synthesis, biochemistry, and pharmaceutical research.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Difluoromethyl)-2-fluoroaniline hydrochloride in lab experiments is its low cost and easy availability. It is also relatively easy to synthesize and is relatively stable. However, it is important to note that this compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of 4-(Difluoromethyl)-2-fluoroaniline hydrochloride are numerous and varied. Future research could focus on its use as a reagent in the synthesis of various pharmaceutical compounds, its use as a ligand in the synthesis of various metal complexes, its potential applications in materials science, and its potential applications in biochemistry and biotechnology. Additionally, further research could focus on its potential applications in organic synthesis and its potential applications in the field of drug discovery.
Synthesemethoden
4-(Difluoromethyl)-2-fluoroaniline hydrochloride can be synthesized via the reaction of aniline and difluoromethyl bromide in the presence of a base. In this reaction, the aniline acts as a nucleophile and the difluoromethyl bromide acts as an electrophile. The reaction is carried out in an inert atmosphere at room temperature, and the product is isolated by simple filtration.
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUTVCMMAORHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)

![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)

![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)

![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)
![methyl 6-oxospiro[2.3]hexane-4-carboxylate](/img/structure/B6609956.png)